

C646: A Technical Guide to its Role and Application in Histone Acetylation Studies

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Compound of Interest		
Compound Name:	C646	
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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding C646

C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and its paralog, CREB-binding protein (CBP).[1] It functions as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA binding pocket of p300.[1] Its selectivity for p300/CBP over other HATs, such as PCAF, GCN5, and MOZ, has established **C646** as a critical chemical probe for elucidating the specific roles of p300/CBP in gene regulation, cell signaling, and disease pathogenesis.[1] This guide provides an in-depth overview of **C646**, its mechanism, quantitative data on its activity, detailed experimental protocols for its use, and its impact on key cellular signaling pathways.

Chemical Properties of C646:

Molecular Formula: C24H19N3O6[2]

Molecular Weight: 445.42 g/mol [1][3]

CAS Number: 328968-36-1[1]

• Solubility: Soluble in DMSO.[1][4]

Quantitative Data on C646 Activity



The efficacy and selectivity of **C646** have been quantified across various biochemical and cellular assays. The following tables summarize key data points for easy reference and comparison.

Table 1: Inhibitory Potency and Selectivity of C646

Target Enzyme	Inhibition Constant (Ki)	IC50	Notes
p300	400 nM[3][4][5][6] [7]	1.6 μM[4][8]	Competitive inhibition versus Acetyl-CoA in cell-free assays.

| PCAF, GCN5, Rtt109, Sas, MOZ | Not specified | >100 μ M (estimated) | Elicits less than 10% inhibition against these HATs.[1] |

Table 2: Antiproliferative Activity of C646 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (Cell Viability)	Treatment Duration
Kasumi-1, SKNO-1	Acute Myeloid Leukemia (AML), AML1-ETO-positive	~10-20 µM	24-72 hours[9]
PSN1, MIAPaCa2	Pancreatic Cancer	~30-40 μM	72 hours[10][11]
Various Gastric Cancer Lines	Gastric Cancer	~10-20 μM	24-72 hours[12][13]
Prostate Cancer Lines	Prostate Cancer	~20 µM	Not specified[3][14]

| Melanoma & NSCLC Lines | Melanoma, Non-Small Cell Lung Cancer | ~10 μM | Not specified[1] |

Table 3: Cellular Effects of **C646** on Histone Acetylation



Cell Line	C646 Concentration	Effect on Histone Marks	Notes
C3H 10T1/2 (Mouse Fibroblasts)	25 μΜ	Reduction in global H3 and H4 acetylation.[3]	Abrogates TSA-induced hyperacetylation. [3]
PSN1, MIAPaCa2 (Pancreatic)	10-50 μΜ	Dose-dependent decrease in H3K9ac, H3K18ac, H3K27ac. [10]	
Gastric Cancer Cell Lines	10 μΜ	Significant reduction in acetylated Histone H3 (Ac-H3).[12][13]	

| RAW264.7 (Murine Macrophages) | 7-30 μ M | Counterintuitive slight increase in H3 acetylation.[5][7] | At concentrations \geq 7 μ M, **C646** also inhibits HDACs.[5][7] |

Signaling Pathways Modulated by C646

p300/CBP are crucial co-activators for a multitude of transcription factors, integrating various signaling pathways to control gene expression. By inhibiting p300/CBP, **C646** can significantly alter these pathways, which is particularly relevant in cancer and inflammation research.

Key Affected Pathways:

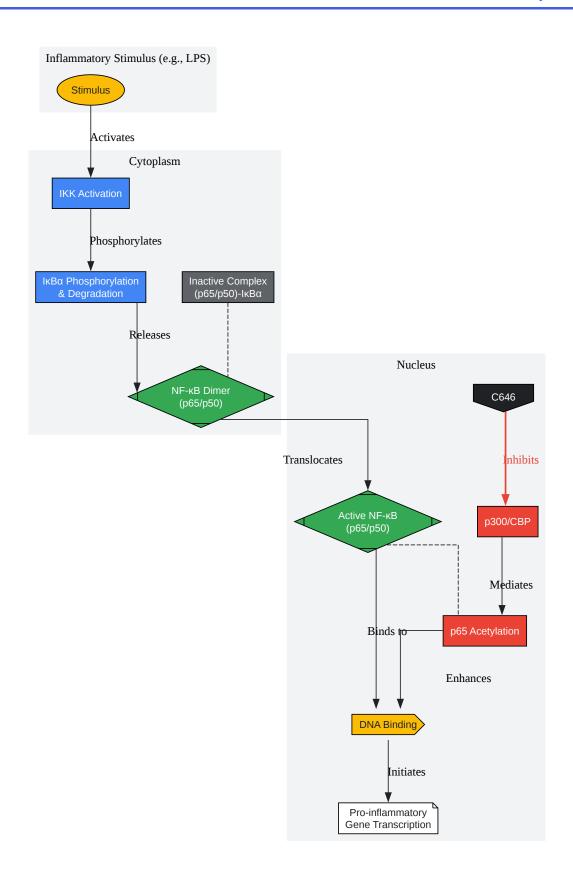
- NF-κB Pathway: p300 acetylates the p65 subunit of NF-κB, enhancing its transcriptional activity.[15] **C646** treatment can inhibit this process, leading to the downregulation of proinflammatory and survival genes.[5][15] This makes **C646** a valuable tool for studying inflammatory diseases and cancers with constitutive NF-κB activation.[5][7]
- p53 Pathway: Acetylation of p53 by p300/CBP is critical for its stability and activation as a tumor suppressor. The effect of **C646** on this pathway can be context-dependent, but it has been shown to augment p53 protein levels in some cancer cells.[6]





- Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are co-activators for the AR.[15] C646 treatment has been shown to interfere with AR function and induce apoptosis in both androgen-sensitive and castration-resistant prostate cancer cells.[3][15]
- Hypoxia-Inducible Factor (HIF-1α) Pathway: p300/CBP are required for the transcriptional activity of HIF-1α, a key regulator of the cellular response to hypoxia, which is often implicated in tumor progression.[16]





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Caption: C646 inhibits p300/CBP-mediated acetylation of NF-κB.



Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of **C646**. Concentrations and incubation times should be optimized for specific cell types and experimental goals.

Western Blotting for Histone Acetylation Changes

This protocol is used to assess global changes in histone acetylation levels following **C646** treatment.

Methodology:

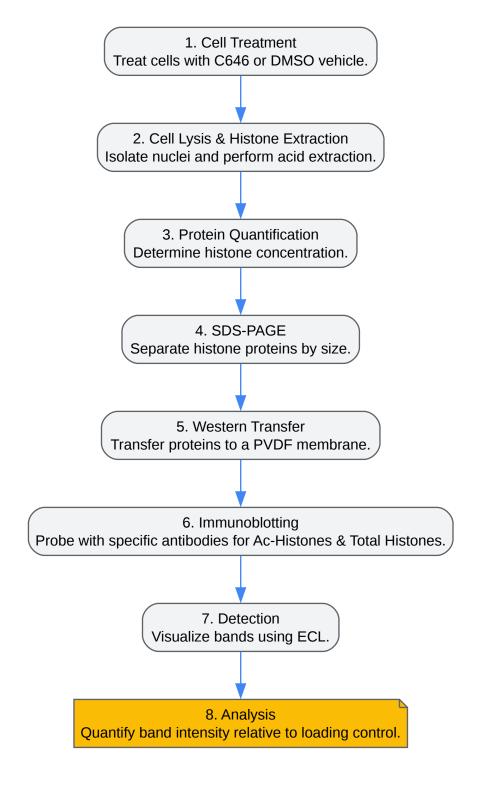
- Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of C646 (e.g., 10-50 μM) or DMSO (vehicle control) for a specified duration (e.g., 6, 24, or 48 hours).[11][13]
- Histone Extraction:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in a Triton-based buffer (e.g., 0.5% Triton X-100 in PBS with protease inhibitors)
 on ice for 10 minutes to release nuclei.[17]
 - Centrifuge to pellet the nuclei (e.g., 1,000 x g for 10 min at 4°C).[17]
 - Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).[17]
 - Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
- Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
- SDS-PAGE and Transfer:
 - Mix 15-20 μg of histone extract with 5x SDS loading buffer and denature at 96°C for 10 minutes.[18]





- Load samples onto a 15% SDS-polyacrylamide gel and run at 100 V until adequate separation is achieved.[18][19]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- · Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) or total histone H3 (as a loading control) overnight at 4°C.[13]
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.





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Caption: Workflow for Western Blot analysis of histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay



ChIP is used to determine if **C646** treatment alters histone acetylation at specific genomic loci, such as gene promoters.

Methodology:

- Cell Treatment and Cross-linking:
 - Treat ~1-5 x 10⁷ cells with C646 (e.g., 40 μM for 48 hours) or DMSO.[11]
 - Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[17]
 - Quench the reaction by adding glycine to a final concentration of 0.125 M.[17]
- Cell Lysis and Chromatin Shearing:
 - Harvest cells, wash with cold PBS, and lyse to release nuclei.[17]
 - Resuspend nuclei in a shearing buffer (e.g., containing SDS) and sonicate the chromatin to an average fragment size of 200-1000 bp.[11][20] Verify fragment size on an agarose gel.
- Immunoprecipitation (IP):
 - Pre-clear the chromatin lysate with Protein A/G beads.
 - Save a small aliquot of the lysate as the "Input" control.
 - Incubate the remaining lysate overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-H3K27ac) or a negative control IgG.[11]
 - Add Protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes and Elution:
 - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove nonspecific binding.

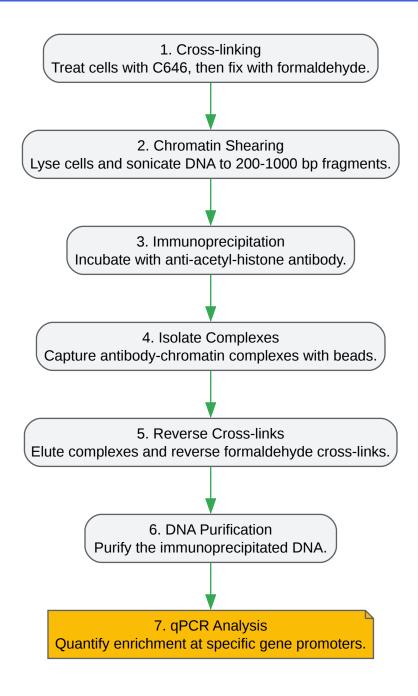






- Elute the chromatin complexes from the beads.
- Reverse Cross-links and DNA Purification:
 - Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- Analysis:
 - Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene to quantify the enrichment of acetylated histones.[11] Normalize the IP signal to the input control.





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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Cell Viability Assay (MTS/MTT)

This assay measures the effect of C646 on cell proliferation and metabolic activity.

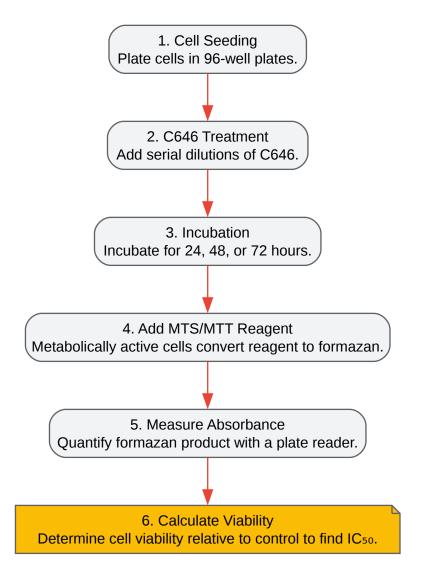
Methodology:





- Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-8,000 cells per well and allow them to attach overnight.[10][21]
- C646 Treatment: Add various concentrations of C646 (e.g., 10-50 μM) to the wells.[10]
 Include a vehicle-only (DMSO) control.
- Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C.[10][22]
- Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
 [21][22] Viable cells with active metabolism will convert the reagent into a colored formazan product.
- Absorbance Measurement: If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[22] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[21][22]
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.





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Caption: Workflow for assessing cell viability after **C646** treatment.

Considerations for Use

- Selectivity: While C646 is highly selective for p300/CBP over other HATs, researchers should be aware of potential off-target effects.[1] Notably, at concentrations of 7 μM and higher,
 C646 has been reported to inhibit histone deacetylases (HDACs), which could lead to complex or counterintuitive results, such as an increase in histone acetylation in some contexts.[5][7]
- Applications: C646 is extensively used as a pharmacological probe to study the biological functions of p300/CBP.[3] Its ability to induce cell cycle arrest, apoptosis, and autophagy has



made it a valuable tool in cancer research, with demonstrated anti-tumor effects in models of leukemia, pancreatic cancer, gastric cancer, and prostate cancer.[3][9][11][12] It is also being explored for its anti-inflammatory properties.[5][23]

Conclusion

C646 is an indispensable tool for the specific inhibition of p300/CBP histone acetyltransferases. Its well-characterized mechanism of action and defined potency allow researchers to dissect the precise roles of these enzymes in health and disease. By employing the standardized protocols and understanding the quantitative data presented in this guide, scientists and drug development professionals can effectively leverage **C646** to investigate the complex interplay of histone acetylation in cellular signaling and explore its therapeutic potential.

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